1H-Benzofuro[2,3-f]indole-2,3-dione
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Overview
Description
1H-Benzofuro[2,3-f]indole-2,3-dione is a heterocyclic compound with a unique structure that combines elements of both benzofuran and indole.
Preparation Methods
The synthesis of 1H-Benzofuro[2,3-f]indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Benzofuro[2,3-f]indole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Benzofuro[2,3-f]indole-2,3-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Benzofuro[2,3-f]indole-2,3-dione can be compared to other similar compounds, such as 1H-Benzofuro[3,2-f]indole and 1H-Benzothieno[2,3-f]indole . While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups, which contributes to its distinct reactivity and biological activity .
Conclusion
This compound is a compound of great interest due to its unique structure and potential applications in various scientific fields. Its synthesis, reactivity, and biological activity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H7NO3 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
3H-[1]benzofuro[2,3-f]indole-1,2-dione |
InChI |
InChI=1S/C14H7NO3/c16-13-9-6-12-8(5-10(9)15-14(13)17)7-3-1-2-4-11(7)18-12/h1-6H,(H,15,16,17) |
InChI Key |
XHPRBKKNNNIORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)C(=O)C(=O)N4 |
Origin of Product |
United States |
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